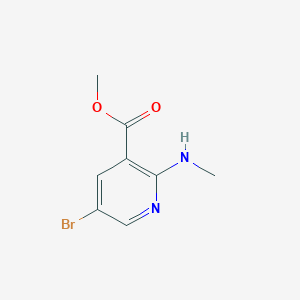

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate

Descripción general

Descripción

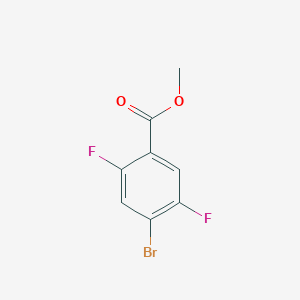

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 . It is also known by its CAS number 1220419-53-3 .

Molecular Structure Analysis

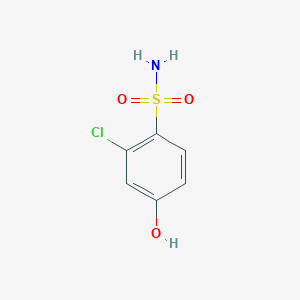

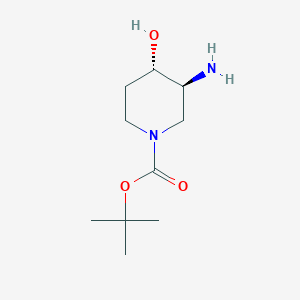

The molecular structure of “Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 5th position with a bromine atom, at the 2nd position with a methylamino group, and at the 3rd position with a carboxylate group .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” has a predicted boiling point of 288.1±40.0 °C and a predicted density of 1.569±0.06 g/cm3 . Its pKa is predicted to be 3.06±0.10 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

This compound is used in the synthesis of novel pyridine-based derivatives for medicinal chemistry applications. These derivatives are potential candidates for chiral dopants in liquid crystals and have shown biological activities .

Methods of Application

The Suzuki cross-coupling reaction is employed, using palladium catalysis to couple 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, yielding a series of novel pyridine derivatives .

Results

The synthesized compounds were analyzed using Density Functional Theory (DFT) and showed potential as chiral dopants for liquid crystals. Some derivatives exhibited anti-thrombolytic and biofilm inhibition activities, with compound 4b showing a 41.32% lysis value against clot formation in human blood .

Organic Synthesis

Application Summary

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” serves as a starting reagent in the synthesis of complex organic molecules such as bipyridines and terpyridines, which are important in various chemical industries .

Methods of Application

The compound is used in nucleophilic substitution reactions and as a reagent in multistep synthesis processes to create more complex organic structures .

Results

The use of this compound has enabled the synthesis of structures like 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine, which are valuable in materials science and coordination chemistry .

Pharmacology

Application Summary

In pharmacology, the compound is utilized in the synthesis of serotonin-3 (5-HT3) receptor antagonists, which are effective in controlling emesis induced by cancer chemotherapeutic agents .

Methods of Application

A novel synthetic route involving selective nucleophilic substitution reactions has been developed to create derivatives that act as potent serotonin-3 (5-HT3) receptor antagonists .

Results

The synthesized compounds have shown promise as broad antiemetic agents, with one candidate, AS-8112, being selected for its potent dopamine D2 and D3, and 5-HT3 receptor antagonistic activities .

Neuroprotection

Application Summary

This compound is a precursor in synthesizing novel triazole-pyrimidine hybrids, which have potential as neuroprotective and anti-neuroinflammatory agents .

Methods of Application

A series of triazole-pyrimidine-based compounds were designed, synthesized, and characterized by various spectroscopic methods. Their neuroprotective and anti-inflammatory properties were evaluated through cell viability assays, ELISA, qRT-PCR, western blotting, and molecular docking .

Results

The synthesized compounds, particularly ZA3-ZA5, ZB2-ZB6, and intermediate S5, showed significant anti-neuroinflammatory properties. Six compounds exhibited promising neuroprotective activity by reducing the expression of stress and apoptosis markers in human neuronal cells .

Liquid Crystal Technology

Application Summary

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is used to create chiral dopants for liquid crystals, which are essential components in displays and other optical devices .

Methods of Application

The compound undergoes Suzuki cross-coupling reactions to produce novel pyridine derivatives. These derivatives are then analyzed using Density Functional Theory (DFT) to assess their suitability as chiral dopants .

Results

The DFT studies indicated that the synthesized pyridine derivatives could be potential candidates for chiral dopants, with compound 4b showing the highest lysis value against clot formation in human blood among all new compounds .

Multicomponent Reaction Optimization

Application Summary

This compound is involved in multicomponent reactions, which are valuable synthetic tools for creating highly functionalized motifs from simple building blocks in an atom-economical way .

Methods of Application

An example is its use in the ohmic-heating-assisted multicomponent Hantzsch reaction, which involves the reaction of 3-formylchromone with methyl acetoacetate and ammonium acetate in the presence of a phase transfer catalyst .

Results

The reaction led to the formation of a new compound, “Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate,” which was isolated without chromatographic separation and analyzed by various spectroscopic methods .

Indole Derivative Synthesis

Application Summary

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids and have significant biological activities .

Methods of Application

The synthesis involves the construction of indoles as a moiety in selected alkaloids, which are important in cell biology and as biologically active compounds for treating various disorders .

Results

The application of this compound in the synthesis of indole derivatives has contributed to the development of treatments for cancer cells, microbes, and different types of disorders in the human body .

Hydrogen-Bonding Studies

Application Summary

The compound is used to study hydrogen-bonding patterns in cocrystals, contributing to the understanding of molecular interactions .

Methods of Application

It has been used in the synthesis of cocrystals and to analyze their hydrogen-bonding patterns.

Results

The studies have provided valuable information on the molecular interactions within cocrystals, which is important for the design of new materials and drugs .

Safety And Hazards

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is classified under GHS07 for safety. It carries the signal word “Warning” and has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

Propiedades

IUPAC Name |

methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMQONOUTCNFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)